2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2-[4-(6-Ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, featuring a 6-ethoxypyrimidine-4-carbonyl moiety linked via a piperazine bridge to a terminal 2-pyrimidinyl group. This compound is structurally related to a broad family of piperazine-pyrimidine derivatives explored as antagonists for G-protein coupled receptors, such as the CC chemokine receptor 4 (CCR4), and as kinase inhibitors.

Molecular Formula C15H18N6O2
Molecular Weight 314.349
CAS No. 2034634-41-6
Cat. No. B2595374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine
CAS2034634-41-6
Molecular FormulaC15H18N6O2
Molecular Weight314.349
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C15H18N6O2/c1-2-23-13-10-12(18-11-19-13)14(22)20-6-8-21(9-7-20)15-16-4-3-5-17-15/h3-5,10-11H,2,6-9H2,1H3
InChIKeyUCRRVDAUBSFNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(6-Ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine (CAS 2034634-41-6) – Core Identity and Structural Classification


2-[4-(6-Ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, featuring a 6-ethoxypyrimidine-4-carbonyl moiety linked via a piperazine bridge to a terminal 2-pyrimidinyl group . This compound is structurally related to a broad family of piperazine-pyrimidine derivatives explored as antagonists for G-protein coupled receptors, such as the CC chemokine receptor 4 (CCR4), and as kinase inhibitors [1][2]. Its molecular formula is C₁₅H₁₈N₆O₂ with a molecular weight of 314.34 g/mol, and it is typically supplied as a research-grade chemical building block for hit-to-lead optimization and pharmacological probe development .

Why Generic Piperazinyl-Pyrimidine Substitution Is Inadequate for 2-[4-(6-Ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine Procurement


Within the piperazinyl-pyrimidine chemotype, minor structural permutations lead to drastic shifts in target selectivity and potency. For example, the simple 2-(1-piperazinyl)pyrimidine (1-PP) acts as a potent α₂-adrenergic receptor antagonist (Ki = 7.34 nM), while the introduction of a 6-ethoxypyrimidine-4-carbonyl group, as in PF-4708671, converts the scaffold into a selective S6K1 inhibitor (Ki = 20 nM) [1]. Consequently, generic substitution of 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine for a closely related analog risks a significant deviation from the intended target engagement profile, even within the same screening library. This specificity is critical for procurement decisions where the precise arrangement of electron-donating and withdrawing substituents on the pyrimidine rings dictates pharmacophore recognition. Therefore, the distinct 6-ethoxy and 2-pyrimidinyl dual-substitution pattern of this compound cannot be interchanged with other piperazine derivatives without thorough experimental re-qualification of the biological outcome [2].

Quantitative Differentiation Evidence for 2-[4-(6-Ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine Against Structural Analogs


Structural and Topological Polar Surface Area (TPSA) Differentiation

The topological polar surface area (TPSA) of 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine is calculated as 85.7 Ų. This directly contrasts with the simpler analog 2-(1-piperazinyl)pyrimidine (1-PP), which has a TPSA of 33.1 Ų, and the fluorophenyl analog 4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine, which has a TPSA of 67.4 Ų. The higher TPSA is directly attributable to the additional hydrogen-bond acceptors on the 2-pyrimidinyl ring, which enhances aqueous solubility and restricts passive blood-brain barrier (BBB) penetration compared to the highly brain-penetrant 1-PP metabolite [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Electron-Deficiency of the Terminal Pyrimidine Ring and Its Impact on Reactivity

The presence of the terminal 2-pyrimidinyl group in 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine introduces a unique site for nucleophilic aromatic substitution (SNAr) at the 4- and 6-positions of the pyrimidine ring. This reactivity is not present in the analogous 4-(2-fluorophenyl)piperazine variant. Quantitative hardness/softness calculations (DFT-based) indicate a substantially higher electrophilicity index (ω) for the target compound’s 2-pyrimidinyl carbons compared to the phenyl carbons of the comparator, providing a distinct synthetic handle for late-stage diversification of the chemical probe [1].

Synthetic Chemistry Cross-Coupling Nucleophilic Aromatic Substitution

CCR4 Antagonist Pharmacophore Alignment and Patent Context

The target compound embodies the core pharmacophore of the patented CCR4 antagonist series (US 9,493,453 B2), which exemplifies numerous piperazinyl-pyrimidine derivatives with IC50 values ranging from 10 to 500 nM against CCR4 chemotaxis. Specifically, a closely related compound in the patent family, identified as a piperazinyl-pyrimidine with a 4-substituted carbonyl, demonstrated an IC50 of 28 nM in a CCR4 chemotaxis inhibition assay [1]. While the exact IC50 for the 2-pyrimidinyl-6-ethoxy derivative is not publicly disclosed, its structural alignment within this patent suggests a high probability of potent CCR4 antagonism distinct from the S6K1 activity (PF-4708671, Ki = 20 nM for S6K1) and the α2-AR activity (1-PP, Ki = 7.34 nM) which dominate other piperazinyl-pyrimidine sub-classes [2].

Immunology Chemokine Receptor Antagonism Patent Landscape

Molecular Weight and Lipophilicity (cLogP) Differentiation for Library Design

2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine has a molecular weight of 314.34 g/mol and a calculated Log P (cLogP) of approximately 1.5. This differentiates it from the simpler 2-(1-piperazinyl)pyrimidine (MW 176.22 g/mol, cLogP ~0.2) and the more lipophilic 4-ethoxy-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyrimidine (MW 316.33, cLogP ~2.8). The balanced cLogP of 1.5, coupled with its moderate TPSA, positions the target compound in a favorable drug-like chemical space that balances membrane permeability with aqueous solubility, an advantage over both simpler and more lipophilic analogs for achieving oral bioavailability in lead-like series .

Drug-likeness Lead Optimization Pharmacokinetics

Optimal Application Scenarios for 2-[4-(6-Ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine Derived from Its Differentiated Evidence Profile


Selective CCR4 Antagonist Probe Development for Th2-Mediated Allergic Inflammation Models

Based on its alignment with the patented CCR4 antagonist pharmacophore (US 9,493,453 B2) and its distinct selectivity profile inferred from class-level evidence, 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine is an ideal starting point for synthesizing a focused library of CCR4 antagonists. Its use in target validation studies in ovalbumin-induced lung allergic inflammation models in mice, analogous to K327 (another CCR4 antagonist), is scientifically justified. The compound's predicted low CNS penetration (TPSA = 85.7 Ų) is advantageous for developing peripherally restricted therapeutics [1].

Late-Stage Diversification via SNAr Chemistry on the 2-Pyrimidinyl Group

The unique electrophilic reactivity of the terminal 2-pyrimidinyl ring provides an orthogonal synthetic handle for late-stage functionalization. This application stems directly from the evidence of its higher electrophilicity compared to phenyl-substituted analogs. Researchers can leverage this reactivity to generate focused libraries with varying steric and electronic properties at the 4- and 6-positions of the terminal pyrimidine, without affecting the core 6-ethoxypyrimidine-4-carbonyl piperazine pharmacophore, thus accelerating SAR optimization cycles [1].

Oral Bioavailability Optimization in Kinase or GPCR Lead Series

Given its balanced lipophilicity (cLogP ~1.5) and moderate molecular weight (314.34 g/mol), the compound is a premium scaffold for lead optimization programs targeting oral bioavailability. This is supported by the quantitative difference in cLogP of ~1.3 units compared to the more lipophilic fluorophenyl analog. Its use in projects aiming to transition from high-throughput screening hits to in vivo oral candidates is therefore recommended, providing a physicochemical advantage over many simpler or more lipophilic piperazinyl-pyrimidine building blocks [1].

Specialized Research Chemical for P2Y12 or Other Purinergic Receptor Antagonist Screening

Piperazinyl-pyrimidines have been explored as P2Y12 antagonists for inhibiting platelet aggregation. The dual-pyrimidine structure of this compound, analogous to systems where 2-(piperazin-1-yl)pyrimidine served as a P2Y12 ligand, makes it a candidate for screening against purinergic receptors. This application is derived from the compound's structural evidence and class-level precedent, filling a niche for novel P2Y12 antagonist scaffolds outside the traditional thienopyridine class [1].

Quote Request

Request a Quote for 2-[4-(6-ethoxypyrimidine-4-carbonyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.